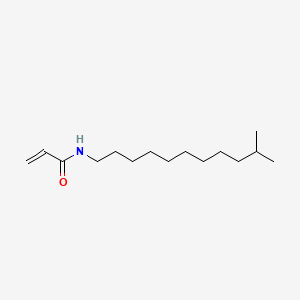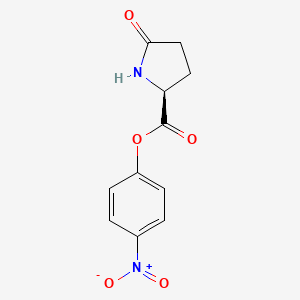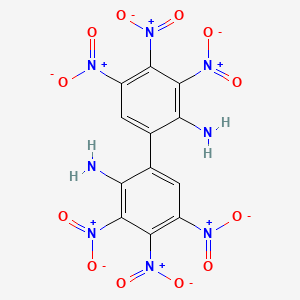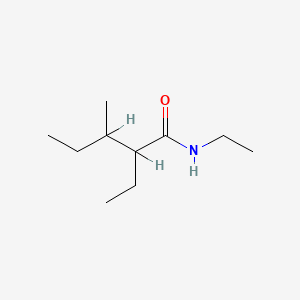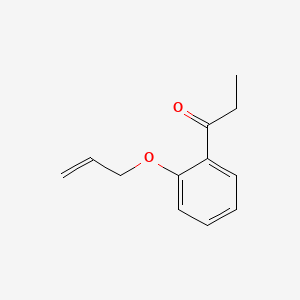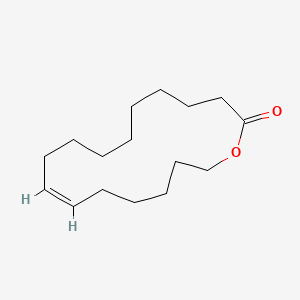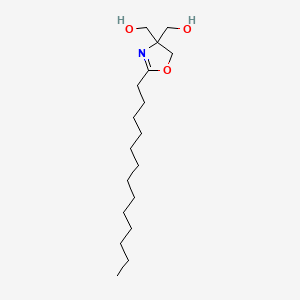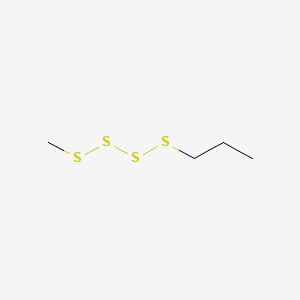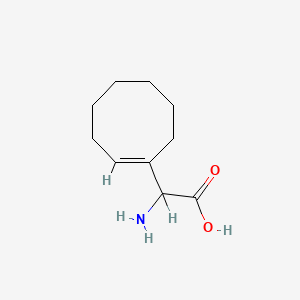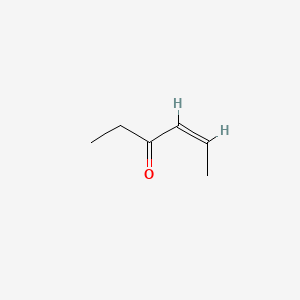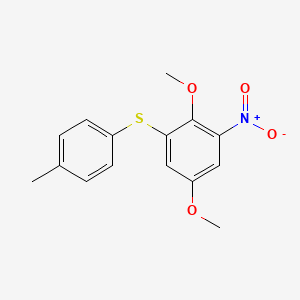![molecular formula C75H112N20O22S B12656368 3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid CAS No. 96156-13-7](/img/structure/B12656368.png)
3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid” is a highly complex organic molecule. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry due to their intricate structures and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Each step must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory procedures while ensuring safety, efficiency, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study enzyme interactions, protein binding, or cellular processes due to its specific functional groups and structural features.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with comparable functional groups and structural motifs.
Uniqueness
The uniqueness of this compound could lie in its specific arrangement of functional groups, which might confer unique reactivity, binding affinity, or biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
96156-13-7 |
|---|---|
Molekularformel |
C75H112N20O22S |
Molekulargewicht |
1677.9 g/mol |
IUPAC-Name |
3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C75H112N20O22S/c1-37(2)29-48-64(103)84-50(32-56(77)99)66(105)91-60(41(8)97)73(112)93(10)34-57(100)117-42(9)61(74(113)94(11)53(68(107)85-48)25-26-55(76)98)92-67(106)52(35-118(114,115)116)88-63(102)47(23-17-27-80-75(78)79)83-65(104)49(31-44-33-81-46-22-16-15-21-45(44)46)86-70(109)58(38(3)4)90-71(110)59(39(5)6)89-69(108)54-24-18-28-95(54)72(111)51(30-43-19-13-12-14-20-43)87-62(101)40(7)82-36-96/h12-16,19-22,33,36-42,47-54,58-61,81,97H,17-18,23-32,34-35H2,1-11H3,(H2,76,98)(H2,77,99)(H,82,96)(H,83,104)(H,84,103)(H,85,107)(H,86,109)(H,87,101)(H,88,102)(H,89,108)(H,90,110)(H,91,105)(H,92,106)(H4,78,79,80)(H,114,115,116) |
InChI-Schlüssel |
AJJPHVZDAVMGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(CC(=O)O1)C)C(C)O)CC(=O)N)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


